molecular formula C8H14O2 B1253379 4-Butyldihydro-2(3h)-furanone CAS No. 22530-99-0

4-Butyldihydro-2(3h)-furanone

Cat. No.: B1253379
CAS No.: 22530-99-0
M. Wt: 142.2 g/mol
InChI Key: WJPRNDJHASWDLE-UHFFFAOYSA-N
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Description

4-Butyldihydrofuran-2(3H)-one is an organic compound with the molecular formula C8H14O2. It is a lactone, a cyclic ester, which is known for its pleasant aroma and is often used in the fragrance industry. This compound is also of interest in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butyldihydrofuran-2(3H)-one can be synthesized through several methods. One common approach involves the cyclization of 4-hydroxybutanoic acid under acidic conditions. This reaction typically requires a strong acid catalyst such as sulfuric acid and is conducted under reflux conditions to promote the formation of the lactone ring.

Industrial Production Methods

In an industrial setting, the production of 4-Butyldihydro-2(3h)-furanone often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Butyldihydrofuran-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone to its corresponding diol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Butyric acid derivatives.

    Reduction: 4-Butyl-1,4-butanediol.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

4-Butyldihydrofuran-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the fragrance industry due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of 4-Butyldihydro-2(3h)-furanone involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can further participate in metabolic processes.

Comparison with Similar Compounds

4-Butyldihydrofuran-2(3H)-one can be compared with other lactones such as:

    γ-Butyrolactone (GBL): A smaller lactone with different chemical properties and uses.

    δ-Valerolactone: Another lactone with a different ring size and reactivity.

    ε-Caprolactone: A larger lactone used in polymer synthesis.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of lactones in chemistry and industry.

Properties

IUPAC Name

4-butyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-2-3-4-7-5-8(9)10-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPRNDJHASWDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508489
Record name 4-Butyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22530-99-0
Record name 4-Butyloxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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